Isopropyl 2-(4-methyl-3-oxo-2-piperazinyl)acetate
Overview
Description
Isopropyl 2-(4-methyl-3-oxo-2-piperazinyl)acetate is a chemical compound with the molecular formula C10H18N2O3 and a molecular weight of 214.26 g/mol. This compound features a piperazine ring, which is a common structural motif in medicinal chemistry due to its biological activity and versatility in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isopropyl 2-(4-methyl-3-oxo-2-piperazinyl)acetate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by esterification. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves aza-Michael addition between the diamine and the in situ generated sulfonium salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistent yields and purity. The use of high-throughput screening and optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: Isopropyl 2-(4-methyl-3-oxo-2-piperazinyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated reagents and strong bases like sodium hydride are often used.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Secondary alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Isopropyl 2-(4-methyl-3-oxo-2-piperazinyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex compounds.
Mechanism of Action
The mechanism of action of isopropyl 2-(4-methyl-3-oxo-2-piperazinyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to various pharmacological effects, depending on the specific target and context .
Comparison with Similar Compounds
- Isopropyl 2-(3-oxo-2-piperazinyl)acetate
- Isopropyl (1-{[4-(2-methyl-2-propanyl)phenoxy]acetyl}-3-oxo-2-piperazinyl)acetate
Comparison: Isopropyl 2-(4-methyl-3-oxo-2-piperazinyl)acetate is unique due to the presence of the 4-methyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
propan-2-yl 2-(4-methyl-3-oxopiperazin-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-7(2)15-9(13)6-8-10(14)12(3)5-4-11-8/h7-8,11H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEPCWKEFJDCLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC1C(=O)N(CCN1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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